Sigma-2 Receptor Affinity: Target Compound Ki = 90 nM vs. Class Baseline Established by Haloperidol and DTG
Bis[2-(2-furoyloxy)-1-naphthyl]methane demonstrates binding affinity for the sigma‑2 receptor (TMEM97) with a Ki of 90 nM, measured via displacement of [³H]DTG in rat PC12 cell membranes [1]. For context, the reference pan‑sigma ligand haloperidol exhibits Ki values for sigma‑2 in the range of 13–54 nM across rat tissue preparations [2], while the canonical sigma‑2 ligand DTG (1,3‑di‑o‑tolylguanidine) shows Ki values of 20–80 nM [3]. The target compound thus occupies an intermediate affinity tier—weaker than the most potent clinical antipsychotics but comparable to DTG. In the same assay, the compound showed a Ki of 841 nM for the sigma‑1 receptor, translating to a sigma‑1/sigma‑2 selectivity ratio of approximately 9.3‑fold [1]. This modest sigma‑2 preference (less than one order of magnitude) distinguishes it from highly selective sigma‑2 agents such as CM398 (sigma‑1/sigma‑2 ratio >1000; sigma‑2 Ki = 0.43 nM) [4], positioning the compound as a dual sigma‑1/sigma‑2 ligand with a slight sigma‑2 bias.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki (sigma-2) = 90 nM; Ki (sigma-1) = 841 nM |
| Comparator Or Baseline | Haloperidol: sigma-2 Ki = 13–54 nM; DTG: sigma-2 Ki = 20–80 nM; CM398: sigma-2 Ki = 0.43 nM; Ibogaine: sigma-2 Ki = 201 nM |
| Quantified Difference | Target compound 90 nM is ~1.7–7× weaker than haloperidol; 9.3-fold sigma-1/sigma-2 selectivity vs. >1000-fold for CM398 |
| Conditions | Radioligand displacement; [³H]DTG for sigma-2 in rat PC12 membranes; [³H]-(+)-pentazocine for sigma-1 |
Why This Matters
For screening programs targeting TMEM97-related pathways, the compound offers a distinct dual sigma‑1/sigma‑2 engagement profile not replicated by high‑selectivity sigma‑2 ligands or sigma‑1‑preferring agents like BD-1008 (sigma‑1 Ki = 2 nM, >600‑fold selective).
- [1] BindingDB Entry BDBM50604967 (CHEMBL1698776). Ki (sigma-2, rat PC12) = 90 nM; Ki (sigma-1, [³H]-(+)-pentazocine displacement) = 841 nM. (2024). View Source
- [2] Table 1. Haloperidol: Ki (sigma-1) = 13 ± 4 nM; Ki (sigma-2) = 54 ± 23 nM. In: Sigma receptor binding affinities of various ligands. PMC (2013). View Source
- [3] Core.ac.uk. The Sigma-2 Receptor and Progesterone Receptor Membrane Component 1: DTG and haloperidol affinities for S2R (20–80 nM). (2017). View Source
- [4] MedChemExpress. CM398: highly selective sigma-2 receptor ligand, Ki = 0.43 nM, sigma-1/sigma-2 selectivity ratio >1000. (2025). View Source
